4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
Description
Properties
IUPAC Name |
4-acetamido-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-15(23)22-17-11-9-16(10-12-17)20(24)21-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKFTDCWNHVOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
4-Acetamido-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide consists of two primary components:
- 4-Acetamidobenzamide : A para-substituted benzamide with an acetamido group.
- 4-(2-Methoxyphenoxy)but-2-yn-1-amine : An alkyne-containing amine bearing a 2-methoxyphenoxy moiety.
Retrosynthetically, the molecule can be dissected into these subunits, connected via an amide bond (Fig. 1). This approach simplifies the synthesis into modular steps, enabling independent optimization of each fragment.
Synthesis of 4-Acetamidobenzamide
Nitro Group Reduction and Acetylation
The synthesis begins with 4-nitrobenzoic acid , which is converted to 4-nitrobenzoyl chloride using triphosgene (Eq. 1):
$$
\text{4-Nitrobenzoic acid} + \text{CCl}3\text{OCO}2\text{CCl}_3 \rightarrow \text{4-Nitrobenzoyl chloride} + \text{Byproducts}
$$
Reaction conditions:
- Solvent: Dichloromethane
- Temperature: 0–25°C
- Time: 15–25 hours
The resulting acid chloride is treated with aqueous ammonia to yield 4-nitrobenzamide , which undergoes catalytic hydrogenation (Pd/C, H$$2$$) to 4-aminobenzamide . Subsequent acetylation with acetic anhydride produces 4-acetamidobenzamide (Eq. 2):
$$
\text{4-Aminobenzamide} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-Acetamidobenzamide} + \text{CH}3\text{COOH}
$$
Table 1: Key Intermediates in 4-Acetamidobenzamide Synthesis
| Compound | Molecular Formula | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | C$$7$$H$$4$$ClNO$$_3$$ | 85–90 | ≥95 |
| 4-Aminobenzamide | C$$7$$H$$8$$N$$2$$O$$2$$ | 75–80 | ≥98 |
| 4-Acetamidobenzamide | C$$9$$H$${10}$$N$$2$$O$$2$$ | 90–95 | ≥99 |
Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine
Phenoxy-Alkyne Intermediate Formation
2-Methoxyphenol reacts with 1-bromo-2-butyne in a nucleophilic substitution to form 4-(2-methoxyphenoxy)but-2-yn-1-bromide (Eq. 3):
$$
\text{2-Methoxyphenol} + \text{BrC≡CCH}_2\text{Br} \rightarrow \text{4-(2-Methoxyphenoxy)but-2-yn-1-bromide} + \text{HBr}
$$
Conditions:
- Base: K$$2$$CO$$3$$
- Solvent: Acetone
- Temperature: Reflux (56°C)
- Time: 12–18 hours
Gabriel Synthesis for Amine Production
The bromide undergoes Gabriel synthesis using potassium phthalimide to yield N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)phthalimide , followed by hydrazinolysis to liberate the primary amine (Eq. 4):
$$
\text{4-(2-Methoxyphenoxy)but-2-yn-1-bromide} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine}
$$
Table 2: Reaction Parameters for Amine Synthesis
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Bromide formation | 56 | 18 | 78 |
| Phthalimide substitution | 180 | 3 | 82 |
| Hydrazinolysis | 25 | 6 | 88 |
Amide Coupling for Final Product Assembly
Activation and Coupling
4-Acetamidobenzamide is activated as its acid chloride using thionyl chloride (Eq. 5):
$$
\text{4-Acetamidobenzamide} + \text{SOCl}2 \rightarrow \text{4-Acetamidobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The acid chloride reacts with 4-(2-methoxyphenoxy)but-2-yn-1-amine in dichloromethane with triethylamine as a base (Eq. 6):
$$
\text{4-Acetamidobenzoyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}
$$
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Base | Triethylamine | Neutralizes HCl |
| Temperature | 0–5°C | Reduces side reactions |
| Molar ratio (Acid:Amine) | 1:1.05 | Ensures complete conversion |
Analytical Characterization and Quality Control
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 10.32 (s, 1H, NH), 8.01 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.92–6.85 (m, 4H, ArH), 4.21 (s, 2H, CH$$2$$), 3.79 (s, 3H, OCH$$3$$), 2.11 (s, 3H, COCH$$3$$).
- HRMS : m/z calculated for C$${21}$$H$${21}$$N$$2$$O$$4$$ [M+H]$$^+$$: 377.1497, found: 377.1495.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction may yield amines or alcohols.
Scientific Research Applications
4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects and synthesis strategies:
Substituent Position and Electronic Effects
- Comparison with N-[(4-Benzothiazole-2-yl) Phenyl] Benzenesulfonamides (): The evidence highlights the importance of substituent position in benzothiazole-sulfonamide hybrids. For example, 2-(4-aminophenyl)benzothiazole derivatives showed altered activity compared to their 3-aminophenyl analogs due to steric and electronic variations . By analogy, the 4-acetamido group in the target compound may optimize hydrogen bonding or steric interactions compared to meta-substituted analogs.
Functional Group Comparisons
- Acetamido vs.
- Propargyl Ether vs. Benzothiazole Moieties: The propargyl ether in the target compound may offer greater metabolic stability than benzothiazole rings, which are prone to oxidative degradation. However, benzothiazoles are known for their fluorescence and DNA intercalation properties, which the target compound lacks .
Data Table: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | Benzamide | 4-Acetamido, propargyl ether | Metabolic stability, tailored hydrogen bonding |
| N-(4-Benzothiazole-2-yl) Benzenesulfonamide | Benzothiazole-sulfonamide | 3-/4-Aminophenyl, sulfonyl | DNA intercalation, fluorescence |
| Generic Sulfonamide Derivatives | Sulfonamide | Variable aryl/heteroaryl | High enzyme affinity (e.g., carbonic anhydrase) |
Research Implications and Limitations
- However, structural parallels suggest that substituent position (para vs. meta) and functional group choice (acetamido vs. sulfonamide) critically influence target engagement and pharmacokinetics.
- Further studies should explore:
- The role of the propargyl ether in cellular permeability.
- Comparative IC₅₀ values against enzymes like kinases or proteases.
Biological Activity
4-Acetamido-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide, with CAS Number 1426314-78-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 352.38 g/mol. Its structure includes an acetamido group and a methoxyphenoxy moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 1426314-78-4 |
| SMILES | COc1ccccc1OCC#CCNC(=O)c1ccc(cc1)NC(=O)C |
Synthesis
The synthesis of this compound typically involves:
- Formation of the alkyne : Reaction of 2-methoxyphenol with 4-bromo-1-butyne.
- Acetylation : The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product.
The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to cancer progression and inflammation.
- Cell Signaling Pathways : The methoxyphenoxy group may modulate pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
-
Antitumor Activity : Recent studies suggest that compounds with similar structures exhibit antitumor effects by inhibiting key signaling pathways involved in cancer cell growth. For instance, derivatives of phenolic compounds have been noted for their ability to inhibit the proliferation of cancer cells in vitro.
- Study Reference : A study demonstrated that phenolic compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
-
Anti-inflammatory Properties : Research indicates that compounds like this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Mechanistic Insight : The compound's ability to interfere with NF-kB signaling has been documented, leading to reduced expression of inflammatory mediators.
- Cardiovascular Effects : As an intermediate in the synthesis of ranolazine, this compound may also contribute to cardiovascular benefits by modulating sodium channel activity, thus aiding in the treatment of angina and arrhythmias.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-acetamido-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting 4-acetamidobenzoic acid with a propargylamine derivative under carbodiimide (e.g., EDC/HOBt) conditions to form the benzamide core .
- Ether linkage formation : Introducing the 2-methoxyphenoxy group via nucleophilic substitution or copper-catalyzed alkyne-aryl coupling (e.g., Sonogashira coupling) for the but-2-yn-1-yl spacer .
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
Q. What biological targets are associated with benzamide derivatives like this compound?
- Mechanistic Insight : Structural analogs inhibit dihydrofolate reductase (DHFR) , a key enzyme in nucleotide synthesis. Assays include:
- Enzyme inhibition assays : Measure IC using bacterial or human DHFR .
- Cellular viability tests : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields in Sonogashira coupling steps for the but-2-yn-1-yl moiety?
- Experimental Design :
- Catalyst systems : Compare Pd(PPh)/CuI vs. ligand-free PdCl in DMF or THF .
- Inert conditions : Use Schlenk lines to exclude oxygen/moisture, which deactivate catalysts.
- Monitoring : Track alkyne consumption via TLC (hexane:EtOAc) or in situ FTIR.
Q. How should contradictory bioactivity data (e.g., varying IC values) be analyzed?
- Data Reconciliation Strategies :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs : Compare with compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide to identify substituent effects on potency .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to DHFR or other targets .
Q. What strategies are effective for resolving crystallographic ambiguities in this compound?
- Crystallography Workflow :
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected .
- Validation : Check R (<5%) and Fo-Fc maps for misplaced electron density .
Q. How can researchers design SAR studies for this compound’s derivatives?
- SAR Framework :
- Core modifications : Replace the acetamido group with sulfonamide or urea to assess hydrogen-bonding impact .
- Spacer variations : Test but-2-yn-1-yl vs. ethylene or cyclohexyl linkers for conformational flexibility .
- Bioisosteres : Substitute 2-methoxyphenoxy with 3,4-dimethoxyphenyl or heterocycles (e.g., furan) .
Data Contradiction Analysis
Q. Why might antimicrobial activity differ between Gram-positive and Gram-negative bacteria?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
